Cas no 948833-74-7 (Methyl 3-chloro-2,4-difluorobenzoate)

Methyl 3-chloro-2,4-difluorobenzoate (CAS: [insert CAS number if available]) is a fluorinated aromatic ester with the molecular formula C8H5ClF2O2. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its key structural features—a chloro and two fluoro substituents on the benzoate ring—enhance its reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The methyl ester group offers additional functionalization potential via hydrolysis or transesterification. The electron-withdrawing effects of the halogen atoms improve stability and facilitate further derivatization. This high-purity compound is suitable for research and industrial applications requiring precise fluorinated building blocks. Storage under inert conditions is recommended to maintain its integrity.
Methyl 3-chloro-2,4-difluorobenzoate structure
948833-74-7 structure
Product Name:Methyl 3-chloro-2,4-difluorobenzoate
CAS No:948833-74-7
MF:C8H5ClF2O2
MW:206.573908567429
CID:1984946
PubChem ID:46311092
Update Time:2025-07-02

Methyl 3-chloro-2,4-difluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-chloro-2,4-difluorobenzoate
    • LogP
    • EN300-126243
    • methyl 3-chloro-2,4-difluoro-benzoate
    • MFCD10566206
    • N12165
    • CS-0149398
    • YMB83374
    • DTXSID90673202
    • METHYL3-CHLORO-2,4-DIFLUOROBENZOATE
    • SCHEMBL26632118
    • 948833-74-7
    • MDL: MFCD10566206
    • Inchi: 1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
    • InChI Key: GKYHTALZVVERSW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(=O)OC)=C1F)F

Computed Properties

  • Exact Mass: 205.995
  • Monoisotopic Mass: 205.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.398
  • Boiling Point: 248.3°C at 760 mmHg
  • Flash Point: 107.7°C
  • Refractive Index: 1.492

Methyl 3-chloro-2,4-difluorobenzoate Pricemore >>

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